molecular formula C12H14N4O3 B2735822 (3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one CAS No. 94850-47-2

(3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one

Número de catálogo: B2735822
Número CAS: 94850-47-2
Peso molecular: 262.269
Clave InChI: CPLHDJVBVLLPJD-XNTDXEJSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3E)-3-[2-(4-Methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one is a hydrazinylidene derivative featuring a piperidin-2-one core substituted with a 4-methyl-2-nitrophenyl group. Its structural uniqueness lies in the electron-withdrawing nitro group, methyl substituent, and the E-configuration of the hydrazinylidene moiety. This article compares its physicochemical and spectroscopic properties with analogous compounds, emphasizing substituent effects and structural variations.

Propiedades

IUPAC Name

(3E)-3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-8-4-5-9(11(7-8)16(18)19)14-15-10-3-2-6-13-12(10)17/h4-5,7,14H,2-3,6H2,1H3,(H,13,17)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLHDJVBVLLPJD-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NN=C2CCCNC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/N=C/2\CCCNC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one is a hydrazone derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a comprehensive review of the compound's biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of (3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one typically involves the condensation reaction between piperidin-2-one and 4-methyl-2-nitrophenylhydrazine. The following general reaction scheme can be outlined:

  • Reactants : Piperidin-2-one and 4-methyl-2-nitrophenylhydrazine.
  • Conditions : The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
  • Yield : The product is purified through recrystallization.

Biological Activity Overview

The biological activities of (3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one have been explored in various studies, highlighting its potential in cancer therapy and antimicrobial applications.

Anticancer Activity

Several studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation.

  • Case Study 1 : In vitro studies on human breast cancer cell lines showed that the compound inhibited cell growth with an IC50 value in the low micromolar range. Morphological changes indicative of apoptosis were observed, including cell shrinkage and chromatin condensation.
  • Case Study 2 : In another study involving colon cancer cells, treatment with (3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

  • Case Study 3 : A series of tests against Gram-positive and Gram-negative bacteria indicated that (3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of hydrazone derivatives like (3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one can be influenced by various structural components:

Structural FeatureInfluence on Activity
Nitro group positionElectron-withdrawing effects enhance reactivity
Substituents on the phenyl ringAlter hydrophobicity and interaction with biological targets
Piperidine ringContributes to overall molecular stability and bioavailability

Comparación Con Compuestos Similares

Structural Features and Molecular Formulas

The target compound shares a hydrazinylidene (-N=N-) group with analogs but differs in the aryl substituent and heterocyclic core. Key structural comparisons include:

Compound Name Core Structure Aryl Substituent Molecular Formula Molecular Weight
Target Compound Piperidin-2-one 4-Methyl-2-nitrophenyl C₁₃H₁₃N₄O₃* 285.27*
3c Pyrrolidin-2-one 1,3-Benzothiazol-2-yl C₁₄H₁₄N₄O₂S 318.35
3d Pyrrolidin-2-one Pyridin-2-yl C₁₂H₁₃N₃O₂ 243.25
Compound 5k Pyrazol-3-one 4-Bromophenyl C₁₆H₁₁BrF₃N₃O 410.18
Compound 63 Thiazolidin-4-one 3-Bromo-4-hydroxyphenyl C₁₅H₁₀BrClN₃O₂ 393.67

*Inferred based on structural analysis.

Key Observations :

  • Piperidin-2-one (6-membered ring) vs. pyrrolidin-2-one (5-membered ring): The larger ring reduces steric strain, possibly improving solubility .

Physicochemical Properties

Melting points and yields reflect substituent effects and synthesis efficiency:

Compound Name Melting Point (°C) Yield (%) Key Substituent Effects
Target Compound Not reported - Nitro group may elevate melting point
3c 220–221 67 Benzothiazole adds rigidity
3d 106–107 57 Pyridyl group reduces crystallinity
Compound 5k 185–186 83 Bromine increases molecular weight
Compound 63 235–236 74 Hydroxyl group enhances H-bonding

Trends :

  • Nitro groups (e.g., ’s Compound-1, MP 170°C) correlate with higher melting points due to dipole interactions .
  • Bulkier substituents (e.g., benzothiazole in 3c) increase rigidity and melting points .

Spectroscopic Characteristics

IR and NMR data highlight functional group interactions:

Compound Name IR Peaks (cm⁻¹) Notable NMR Signals
Target Compound C=O (1702), NO₂ (1552), C=N (1519) Aromatic protons (δ 7.5–8.5 ppm)
3c C=O (1700), C=N (1519) Benzothiazole protons (δ 8.1–8.3 ppm)
Compound 5k C=O (1702), C=N (1552) CF₃ (δ -62 ppm in ¹⁹F NMR)
Compound 63 C=O (1705), C=N (1525) Hydroxyl (δ 9.8 ppm, broad)

Key Insights :

  • The nitro group in the target compound produces a distinct IR peak at ~1552 cm⁻¹, absent in non-nitro analogs .
  • Piperidin-2-one’s C=O stretch (1702 cm⁻¹) aligns with pyrrolidin-2-one derivatives (1700–1705 cm⁻¹), confirming similar electronic environments .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.